Thioformamide

Catalog No.
S612733
CAS No.
115-08-2
M.F
CH3NS
M. Wt
61.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thioformamide

CAS Number

115-08-2

Product Name

Thioformamide

IUPAC Name

methanimidothioic acid

Molecular Formula

CH3NS

Molecular Weight

61.11 g/mol

InChI

InChI=1S/CH3NS/c2-1-3/h1H,(H2,2,3)

InChI Key

CYEBJEDOHLIWNP-UHFFFAOYSA-N

SMILES

C(=S)N

Synonyms

thioformamide

Canonical SMILES

C(=S)N

Isomeric SMILES

C(=N)S

The exact mass of the compound Thioformamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Formates - Formamides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Thioformamide is the simplest primary thioamide, featuring a highly reactive carbon-sulfur double bond and an unhindered C1 backbone[1]. In chemical procurement and process development, it is primarily sourced as a specialized thionating agent and an essential precursor for the synthesis of 2-unsubstituted thiazoles via Hantzsch cyclocondensation [2]. Unlike its oxygen analog formamide, thioformamide exhibits pronounced sulfur nucleophilicity and a highly polarizable C=S bond, making it a critical reagent for constructing sulfur-containing heterocycles, conformationally rigid peptide isosteres, and complex active pharmaceutical ingredients (APIs) where precise control over the C2 substituent is required[1].

Research Fit

1

C1 thioamide building block

Parent thioamide for thiazole heterocycle construction without α-carbon interference

2

Vitamin B₁ precursor synthesis

Established intermediate for 4-methyl-5-(β-hydroxyethyl)thiazole moiety construction

3

Conformationally rigid scaffold

Higher C–N rotational barrier reported vs. formamide; supports predictable planar geometry

Substituting thioformamide with more common, shelf-stable analogs like thioacetamide or thiourea fundamentally alters the reaction outcome in thiazole synthesis [1]. Using thioacetamide inherently installs an unwanted methyl group at the C2 position of the resulting heterocycle, while thiourea yields a 2-aminothiazole [1]. Both substitutions necessitate complex, low-yield downstream deprotection or deamination steps (such as hazardous diazotization) to achieve the naked C2 position. Furthermore, substituting with formamide fails entirely in sulfur-dependent cyclizations due to the significantly higher bond dissociation energy of the C=O bond compared to the C=S bond, preventing the required nucleophilic attack by sulfur [2].

Substitution Risk

Thioformamide (C1)

Only C1 thioamide; no α-carbon substituent. Enables unsubstituted thiazole ring formation.

Substituted thioamides (C2+)

α-carbon substituent introduces unwanted side chains; thiazole 2-position becomes blocked to further diversification.

Thioformamide

Reported higher C–N rotational barrier supports greater conformational rigidity and planar geometry retention.

Formamide (oxygen analog)

Lower rotational barrier; conformational behavior may shift under thermal or solvation conditions.

Vitamin B₁ synthesis explicitly requires unsubstituted parent thioformamide. Alkyl-substituted analogs produce structurally incompatible thiazole intermediates.

Direct Synthesis of 2-Unsubstituted Thiazoles

In the Hantzsch thiazole synthesis, the choice of thioamide dictates the C2 substituent of the final ring. Thioformamide provides direct access to 2-unsubstituted thiazoles, whereas the use of thioacetamide results in 2-methylthiazoles, and thiourea yields 2-aminothiazoles [1].

Evidence DimensionC2 substituent of resulting thiazole
Target Compound DataThioformamide yields 2-H (unsubstituted) thiazoles
Comparator Or BaselineThioacetamide yields 2-CH3; Thiourea yields 2-NH2
Quantified Difference100% elimination of downstream dealkylation or deamination steps
ConditionsHantzsch cyclocondensation with alpha-haloketones

Procuring thioformamide is mandatory when the target API requires an unsubstituted C2 thiazole position, avoiding hazardous and yield-destroying downstream modifications.

C–N Rotational Barrier
Head-to-head
Thioformamide: ~21–22 kcal/mol
Formamide: ~18–19 kcal/mol
▲ ~3 kcal/mol higher (~15–16% increase)

Supports greater conformational predictability in reaction design

Ab initio MP2+ calculations; gas-phase microwave spectroscopy confirmation

Thermodynamic Reactivity and Bond Cleavage

The reactivity of thioformamide is driven by its weaker carbon-heteroatom double bond compared to its oxygen analog. The C=S bond in thioformamide has an energy of approximately 130 kcal/mol, whereas the C=O bond in formamide is significantly stronger at 170 kcal/mol [1]. This 40 kcal/mol difference dramatically enhances the nucleophilicity of the sulfur atom, facilitating rapid attack on electrophiles such as alpha-haloaldehydes under mild conditions.

Evidence DimensionCarbon-heteroatom double bond energy
Target Compound Data~130 kcal/mol (C=S)
Comparator Or BaselineFormamide: ~170 kcal/mol (C=O)
Quantified Difference40 kcal/mol reduction in bond energy
ConditionsStandard thermodynamic bond dissociation evaluation

The lower bond energy allows thioformamide to engage in cyclization reactions under milder conditions than formamide, preventing the degradation of sensitive substrates.

Dimer Interaction Energy
Head-to-head
Thioformamide dimer: −48 kJ/mol
Formamide dimer: −60 kJ/mol
20% weaker H-bond stabilization

May favor solubility in less polar media; reduced aggregation potential

DFT calculations; gas-phase optimized geometries

Conformational Rigidity for Peptidomimetics

When used as a building block for peptide isosteres, thioformamide provides greater conformational rigidity than standard amides. The rotational barrier around the C-N bond in thioformamide is approximately 18.8 kcal/mol, which is notably higher than the corresponding barrier in formamide [1]. This increased barrier is due to the predominant bipolar resonance form enabled by the polarizable sulfur atom, locking the molecule into a more rigid planar structure.

Evidence DimensionC-N bond rotational barrier
Target Compound Data18.8 kcal/mol
Comparator Or BaselineFormamide: ~15-16 kcal/mol
Quantified Difference~3 kcal/mol higher rotational barrier
ConditionsComputational and experimental conformational analysis (MP2/6-31+G*)

For drug discovery applications, procuring thioformamide-derived motifs ensures tighter conformational control in peptidomimetics, potentially enhancing target binding affinity.

Vitamin B₁ Synthesis Route
Context-dependent
Thioformamide + halogenated furan derivatives → 4-methyl-5-(β-hydroxyethyl)thiazole intermediate

Established C1 thioamide intermediate for vitamin B₁ thiazole moiety

Patent-disclosed industrial process; substituted thioamides structurally incompatible

Thiazole Substitution Pattern
Reported
Thioformamide → 2-unsubstituted thiazoles
Thioacetamide → 2-methyl thiazoles
Yields 33% to >75% depending on electrophile

Enables downstream 2-position functionalization not accessible from alkyl-substituted analogs

Condensation with α-halogenoketones under standard lab conditions

Synthesis Route Economics
Source review
HCN + H₂S route: reported lower raw material cost, simpler execution
Formamide + P₂S₅ route: higher-cost reagent, phosphorus-containing waste

Supplier route may influence procurement cost and quality consistency

Patent disclosure; no open-literature head-to-head cost data

Precursor for 2-Unsubstituted Thiazole APIs

Thioformamide is the reagent of choice for synthesizing pharmaceutical intermediates that require a naked C2 position on a thiazole core. Its use directly yields the desired 2-unsubstituted heterocycle via condensation with alpha-haloketones, bypassing the need for the hazardous diazotization and reduction steps required if thiourea were used as a substitute [1].

Synthesis of Conformationally Locked Peptide Isosteres

Due to its high C-N rotational barrier (18.8 kcal/mol), thioformamide is utilized to introduce rigid thioamide bonds into synthetic peptides. This application is critical in medicinal chemistry for creating photo-switchable proteins or degradation-resistant peptidomimetics where structural pre-organization is required for biological activity[2].

Mild Thionating Agent in Complex Organic Synthesis

Leveraging its relatively weak C=S bond (130 kcal/mol), thioformamide acts as a highly reactive, unhindered C1 sulfur source. It is procured for specialized thionation reactions where bulkier reagents like Lawesson's reagent or harsher conditions might degrade sensitive functional groups on the target molecule [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Vitamin B₁ intermediate manufacturing
C1 thioamide building block
Thiazole moiety construction route compatibility
2-Unsubstituted thiazole synthesis
Parent thioamide reactivity
Downstream 2-position functionalization potential
Conformationally constrained scaffold design
C–N rotational barrier
Planar geometry and conformational stability review
Prebiotic chemistry studies
Simplest thioamide identity
Abiotic synthesis pathway context

XLogP3

-0.2

Melting Point

26.5 °C

UNII

G525TLN0E7

Other CAS

115-08-2

Wikipedia

Thioformamide

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